molecular formula C13H14FN B13560005 8-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

8-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B13560005
M. Wt: 203.25 g/mol
InChI Key: DHDSOPZXTWMBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of tetrahydrocarbazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the fluorination of 3-methyl-2,3,4,9-tetrahydro-1H-carbazole. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

8-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 8-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • 8-fluoro-2,3,4,9-tetrahydro-1H-carbazole
  • 3-methyl-2,3,4,9-tetrahydro-1H-carbazole
  • 8-methyl-2,3,4,9-tetrahydro-1H-carbazole

Uniqueness

8-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct electronic and steric properties. These modifications enhance its reactivity and binding characteristics compared to its non-fluorinated or non-methylated counterparts .

Properties

Molecular Formula

C13H14FN

Molecular Weight

203.25 g/mol

IUPAC Name

8-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C13H14FN/c1-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h2-4,8,15H,5-7H2,1H3

InChI Key

DHDSOPZXTWMBBG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(N2)C(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.